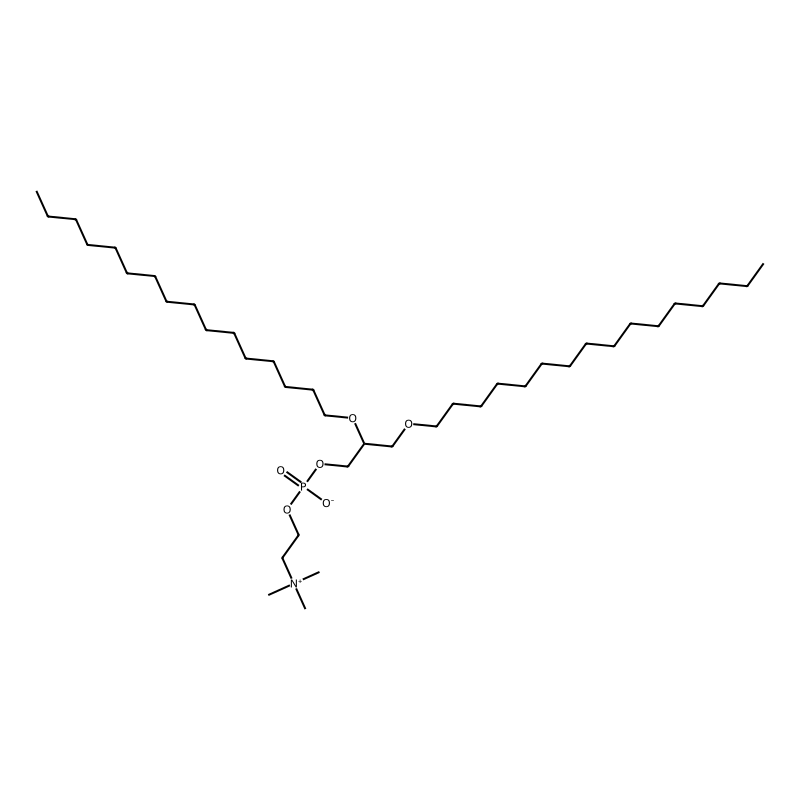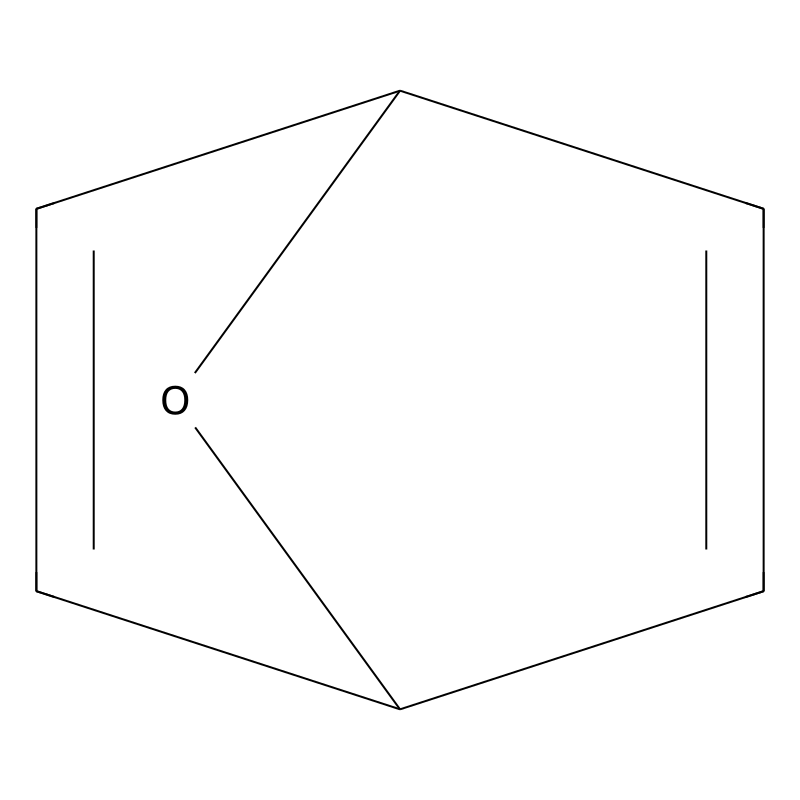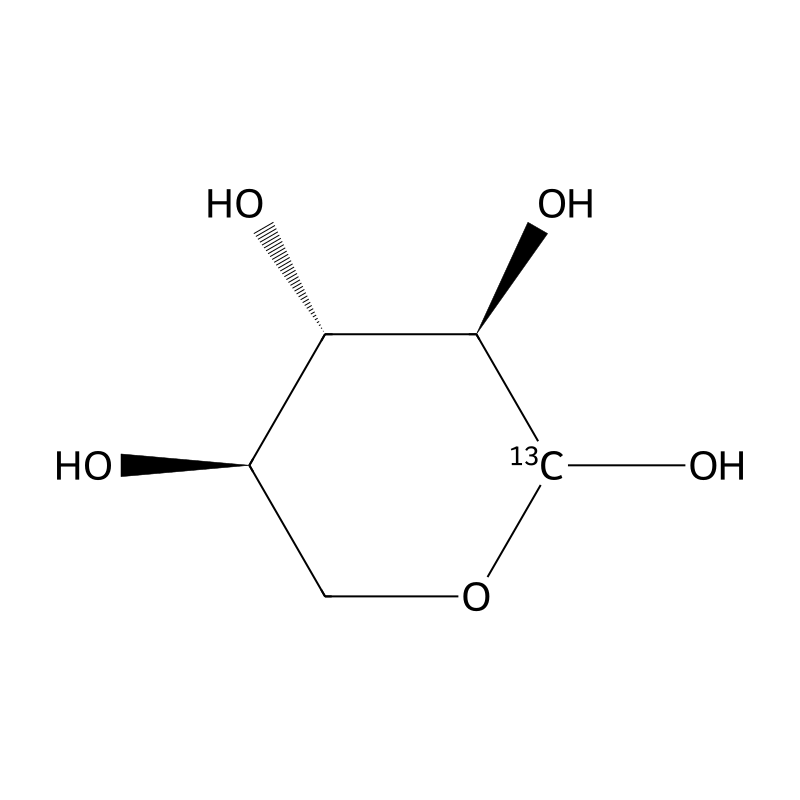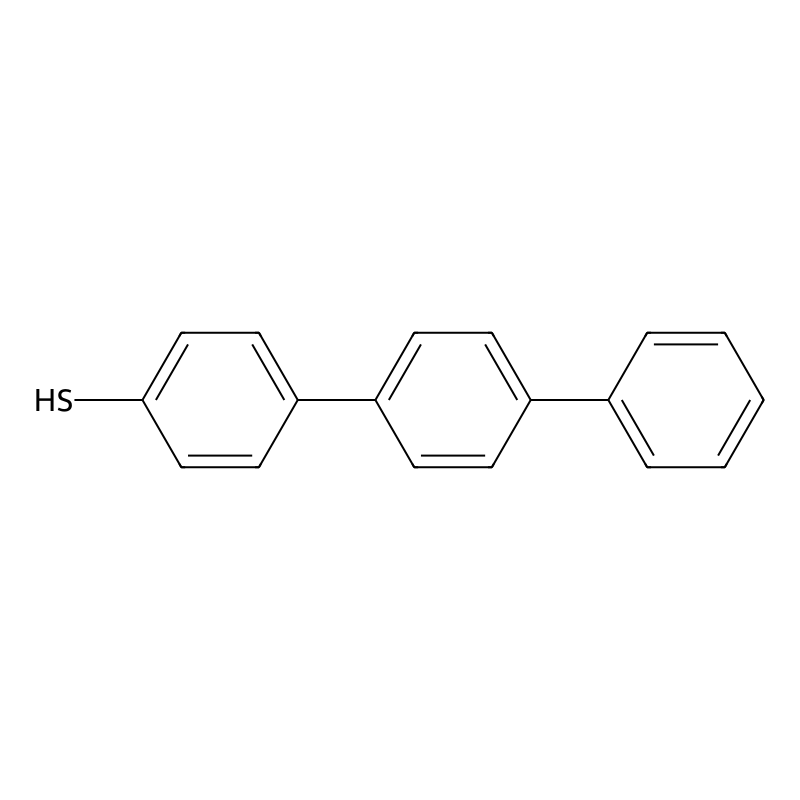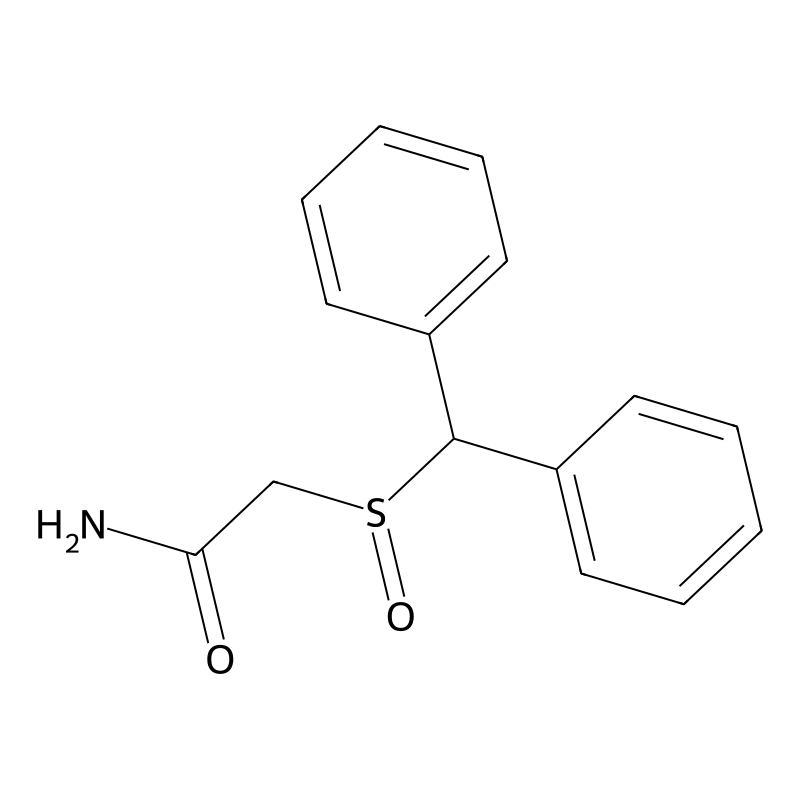Norbolethone
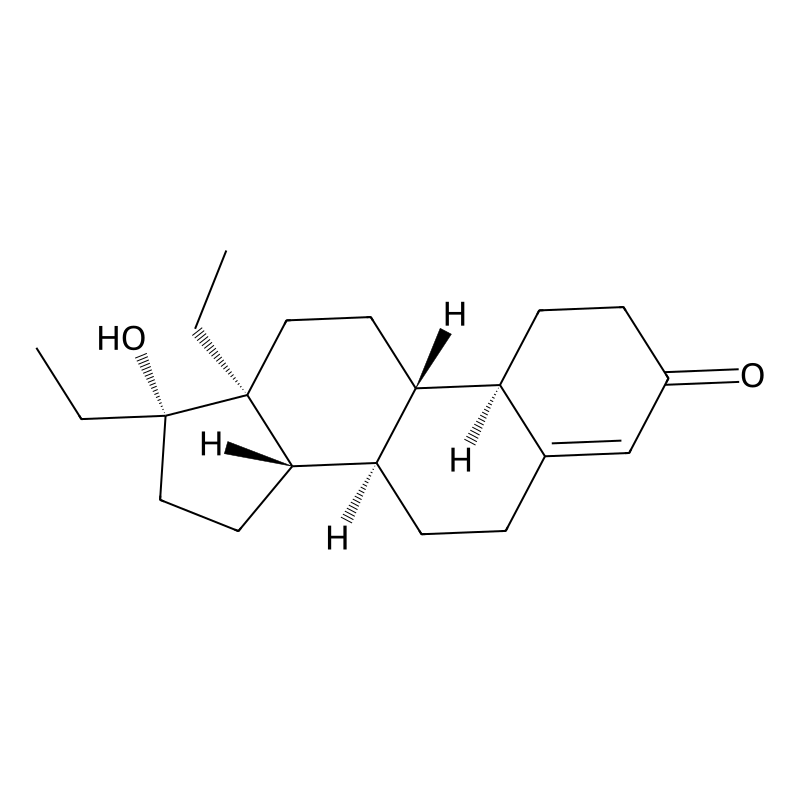
Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Isomeric SMILES
Description
Norbolethone is a synthetic anabolic-androgenic steroid that was never marketed for therapeutic use. It is chemically classified as a derivative of testosterone, specifically a 17α-methylated compound, which enhances its anabolic properties while minimizing androgenic effects. This compound is known for its oral bioavailability and has been studied primarily in the context of its potential misuse in sports and bodybuilding. Despite its synthetic origin, norbolethone exhibits significant biological activity similar to other anabolic steroids, promoting muscle growth and development of male sexual characteristics.
- Oxidation: This reaction can lead to the formation of various metabolites, which may exhibit different biological activities.
- Reduction: The reduction process may affect the compound's potency and stability.
- Conjugation: Norbolethone can also undergo conjugation reactions, which can influence its solubility and excretion pathways.
These reactions are crucial for understanding the metabolism and pharmacokinetics of norbolethone in biological systems .
The biological activity of norbolethone is characterized by its anabolic effects, which include:
- Muscle Growth: Norbolethone promotes protein synthesis and muscle hypertrophy, making it attractive for athletes seeking performance enhancement.
- Antidigitalis Effect: Research indicates that norbolethone may counteract the toxicity of certain digitalis compounds, suggesting a unique pharmacological profile independent of its anabolic properties .
- Androgenic Effects: While primarily anabolic, norbolethone does exhibit androgenic effects, potentially leading to side effects such as virilization in women and other androgen-related disorders.
The synthesis of norbolethone involves several steps typical of steroid chemistry. Key methods include:
- Starting Material: The synthesis often begins with testosterone or its derivatives.
- Methylation: A key step involves the introduction of a methyl group at the 17α position to enhance anabolic properties.
- Purification: After synthesis, the compound is purified through crystallization or chromatography to obtain a high-purity product.
These methods highlight the complexity involved in producing synthetic anabolic steroids like norbolethone .
Although never marketed for medical use, norbolethone has been investigated for various applications:
- Performance Enhancement: Its primary application has been in sports for muscle building and performance enhancement.
- Research Tool: Norbolethone serves as a reference compound in research studies focusing on anabolic steroids and their effects on muscle physiology.
Due to its potential for abuse, it is banned by many sports organizations .
Studies have indicated that norbolethone interacts with various biological systems:
- Digitalis Compounds: It has been shown to mitigate the toxicity associated with certain digitalis compounds, indicating potential protective effects on cardiac function .
- Hormonal Interactions: As an anabolic steroid, it may also interact with androgen receptors, influencing metabolic pathways related to muscle growth and fat metabolism.
These interactions underscore the importance of understanding both the therapeutic potential and risks associated with norbolethone .
Norbolethone shares structural similarities with several other anabolic steroids. Here are some notable compounds for comparison:
| Compound | Key Features | Uniqueness Compared to Norbolethone |
|---|---|---|
| Testosterone | Natural androgen; promotes male characteristics | More balanced androgenic/anabolic ratio |
| Desoxymethyltestosterone | Potent anabolic effects; used illicitly in sports | Higher androgenic activity than norbolethone |
| Tetrahydrogestrinone | Strong anabolic properties; associated with doping | More potent than norbolethone but similar in structure |
Norbolethone's unique profile lies in its specific interactions with digitalis compounds and its distinct metabolic pathways compared to these similar steroids .
Physical Description
XLogP3
Hydrogen Bond Acceptor Count
Hydrogen Bond Donor Count
Exact Mass
Monoisotopic Mass
Heavy Atom Count
UNII
O60979L83F
Other CAS
797-58-0




